molecular formula C21H30O3 B1681273 Testosterone acetate CAS No. 1045-69-8

Testosterone acetate

Cat. No.: B1681273
CAS No.: 1045-69-8
M. Wt: 330.5 g/mol
InChI Key: DJPZSBANTAQNFN-UHFFFAOYSA-N
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Description

Testosterone acetate, also known as androst-4-en-17β-ol-3-one 17β-acetate, is an androgen and anabolic steroid and a testosterone ester . It is used as a medication and is a naturally occurring steroid hormone . It is used to treat male hypogonadism, gender dysphoria, and certain types of breast cancer .


Synthesis Analysis

Testosterone and its derivatives are synthesized from androstenedione, which is the key starting material . In one-pot reaction, annulations are commenced from easily available 3-keto-4-en steroids (this compound, 4-androsten-3,17-dione, progesterone, 24-ethyl 4, 22-cholestadiene-one) with ethylenediamine in an environmentally innocuous manner .


Molecular Structure Analysis

The molecular formula of this compound is C21H30O3 and its molar mass is 330.468 g·mol −1 . The structure of this compound is also available as a 2d Mol file .


Chemical Reactions Analysis

There is compelling evidence that lower, not higher, testosterone levels trigger the development of prostate cancer and benign prostatic hyperplasia through androgen receptor over-expression .


Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder . Its melting point is between 139 - 141°C and its boiling point is 441.8°C at 760 mmHg .

Scientific Research Applications

1. Role in Reproductive Health

Testosterone and its derivatives, including testosterone acetate, have been extensively studied for their role in reproductive health. For instance, in a study investigating lead-induced reproductive issues in male rats, testosterone was found to mitigate these effects, suggesting a role in reproductive health management (Anjum & Reddy, 2015).

2. Potential in Hormone Therapy

This compound is also explored in hormone therapy. A study on 7alpha-methyl-19-nortestosterone (a synthetic steroid related to testosterone) highlighted its effectiveness in maintaining sexual behavior and mood in hypogonadal men, indicating the potential of testosterone derivatives in hormone therapy (Anderson et al., 1999).

3. Understanding Anti-androgen Effects

Research on compounds like cyproterone acetate, which has anti-androgenic properties, provides insights into the broader spectrum of testosterone and its analogs' effects. Studies on these compounds contribute to understanding the mechanisms and impacts of testosterone-related treatments in various conditions (Jeffcoate et al., 1980).

4. Exploration in Contraceptive Development

Testosterone derivatives are also being researched for their potential use in male contraceptive development. For instance, a study on 7alpha-methyl-19-nortestosterone implants in men showed its capability to inhibit spermatogenesis, suggesting a role in male contraception (von Eckardstein et al., 2003).

5. Implications in Behavioral Studies

Testosterone and its analogs are significant in studies exploring behavior, particularly in relation to aggression and sexual behavior. For example, a study on the effects of medroxyprogesterone acetate (MPA) in monkeys highlighted changes in aggression and sexual behavior, contributing to our understanding of testosterone's role in behavioral regulation (Zumpe et al., 1991).

Mechanism of Action

Target of Action

Testosterone acetate, like other forms of testosterone, primarily targets the androgen receptors . These receptors are found in various tissues throughout the body but are most prominent in the reproductive tissues, such as the testes in males . The androgen receptor is a nuclear receptor that is activated by binding of testosterone or other androgenic hormones .

Mode of Action

This compound interacts with its target, the androgen receptor, by binding to the receptor . This binding activates the receptor , leading to a change in the conformation of the receptor . The activated receptor then induces gene expression that leads to the growth and development of masculine sex organs and secondary sexual characteristics .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the androgen signaling pathway . This pathway is initiated when testosterone binds to the androgen receptor, leading to a cascade of events that result in the expression of specific genes . The effects of this pathway are wide-ranging and include the development of male secondary sexual characteristics, increased muscle mass, and the maintenance of male reproductive tissues .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). After administration, this compound is absorbed and distributed throughout the body. It is metabolized primarily in the liver, and its metabolites are excreted in urine . The duration of action of testosterone is variable from patient to patient with a half-life of 10-100 minutes .

Result of Action

The action of this compound results in a number of physiological effects. These include the growth and development of male sex organs, the appearance of secondary male sex characteristics, increased muscle mass, and the maintenance of male reproductive health . In addition, testosterone plays a key role in male behavior, influencing aggression, dominance, mood, and sexual drive .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other hormones, the overall health status of the individual, and the presence of any diseases or conditions that affect hormone levels or receptor function can all impact the action of this compound . Additionally, factors such as age, diet, and lifestyle can also influence the efficacy and stability of this compound .

Safety and Hazards

Testosterone therapy has various risks, including worsening sleep apnea, causing acne or other skin reactions, stimulating noncancerous growth of the prostate, enlarging breasts, and limiting sperm production or causing testicles to shrink . It is highly flammable and causes serious eye irritation .

Future Directions

Testosterone replacement therapy is able to inhibit bone resorption and increase bone mass, particularly at the lumbar spine level and when the duration is long enough to allow the anabolic effect of testosterone and estrogens on bone metabolism to take place . There is also a need for evidence-based diagnosis and treatment monitoring guidelines .

Biochemical Analysis

Properties

IUPAC Name

(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-13(22)24-19-7-6-17-16-5-4-14-12-15(23)8-10-20(14,2)18(16)9-11-21(17,19)3/h12,16-19H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPZSBANTAQNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1045-69-8
Record name Deposteron
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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